4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide
Overview
Description
“4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the CAS Number: 1803565-61-8 . It has a molecular weight of 234.34 . The IUPAC name for this compound is 4-(tert-butyl)-2-methylthiazole-5-sulfonamide . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide” is 1S/C8H14N2O2S2/c1-5-10-6(8(2,3)4)7(13-5)14(9,11)12/h1-4H3,(H2,9,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 234.34 .Scientific Research Applications
Structural Analysis and Chemical Properties
- Bond Interactions and Structural Analysis : Studies have examined compounds structurally related to 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide, focusing on their bond lengths, angles, and interactions between various molecular groups. For instance, Pedregosa et al. (1996) analyzed a 1,3,4-thiadiazole derivative related to sulfonamides, emphasizing the interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996).
Synthesis and Chemical Reactions
- Synthesis and Reactivity : Various studies have explored the synthesis and reactivity of compounds similar to 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide. For instance, Turov et al. (2014) discussed the chlorination of related thiazoles, which can react with amines to form efficient electrophilic reagents for nucleophilic substitution reactions (Turov, Vinogradova, & Brovarets, 2014).
Biological Activity and Applications
- Antibacterial Activity : Gadad et al. (2000) synthesized sulfonamide derivatives that demonstrated significant antibacterial activity against various bacterial strains, comparable to established antibiotics (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
- Antitumor and Antiviral Properties : Research has been conducted on the antitumor and antiviral properties of thiazole sulfonamides. Ye et al. (2015) synthesized a compound with a similar structure and found it to have good antitumor activity (Ye Jiao et al., 2015). Chen et al. (2010) developed derivatives with anti-tobacco mosaic virus activity (Chen et al., 2010).
properties
IUPAC Name |
4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-5-10-6(8(2,3)4)7(13-5)14(9,11)12/h1-4H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDDLDNSGUWNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)S(=O)(=O)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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